Structural Differentiation: C3 Pyridinyl Substituent Configuration vs. mIDH1 Clinical Candidates
CAS 477888-04-3 possesses a C3 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent that distinguishes it from clinically advanced quinolinone mIDH1 inhibitors. In the published SAR series (J. Med. Chem. 2019), the preclinical candidate compound 63 incorporated a C3 (S)-1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethylamino-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile motif, while the early lead compound 24 featured a C3 4-{[(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile substituent [1]. CAS 477888-04-3, by contrast, presents an entirely different C3 pharmacophore: a 2-pyridinyl ring directly attached at the quinolinone C3 position without a linker, bearing chlorine at the 3-position and trifluoromethyl at the 5-position of the pyridine ring. This structural divergence produces a distinct vector angle and electrostatic surface relative to the allosteric binding pocket observed in the mIDH1 R132H co-crystal structure (PDB 6O2Y) [2].
| Evidence Dimension | C3 substituent architecture (linker presence, ring system, substitution pattern) |
|---|---|
| Target Compound Data | Direct C–C bond between C3 of quinolinone and C2 of 3-chloro-5-(trifluoromethyl)pyridine; no linker atom; pyridinyl ring with Cl at position 3 and CF₃ at position 5 |
| Comparator Or Baseline | Compound 63 (preclinical candidate): C3 substituent contains a (S)-1-aminoethyl linker to a 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. Compound 24 (early lead): C3 substituent contains a methylamino linker to a 2-methoxybenzonitrile [1]. |
| Quantified Difference | Qualitative structural divergence: 0-atom linker (target) vs. 1-aminoethyl linker (63) vs. 1-methylamino linker (24); distinct heterocycle identity and substitution |
| Conditions | Comparative structural analysis from published X-ray co-crystal structures and SAR tables in Lin et al. (2019) [1][2]. |
Why This Matters
Procurement of CAS 477888-04-3 as a tool compound enables interrogation of C3-pyridinyl-specific interactions at the mIDH1 allosteric site that are inaccessible with linker-containing clinical candidates, supporting patent circumvention and novel IP generation efforts.
- [1] Lin, J.; Lu, W.; Caravella, J. A.; Campbell, A. M.; Diebold, R. B.; Ericsson, A.; Fritzen, E.; Gustafson, G. R.; Lancia, D. R., Jr.; Shelekhin, T.; et al. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. J. Med. Chem. 2019, 62 (14), 6575–6596. DOI: 10.1021/acs.jmedchem.9b00362. View Source
- [2] RCSB Protein Data Bank. 6O2Y: Crystal structure of IDH1 R132H mutant in complex with compound 24. Deposited 2019-02-25. https://www.rcsb.org/structure/6O2Y View Source
